4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
CAS No.: 313648-46-3
Cat. No.: VC5408738
Molecular Formula: C15H20N4O3S2
Molecular Weight: 368.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313648-46-3 |
|---|---|
| Molecular Formula | C15H20N4O3S2 |
| Molecular Weight | 368.47 |
| IUPAC Name | 4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C15H20N4O3S2/c1-4-13-17-18-15(23-13)16-14(20)11-7-9-12(10-8-11)24(21,22)19(5-2)6-3/h7-10H,4-6H2,1-3H3,(H,16,18,20) |
| Standard InChI Key | QCNQNXBDLDTGKB-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzamide core substituted at the para position with a diethylsulfamoyl group (–SON(Et)) and an N-linked 5-ethyl-1,3,4-thiadiazol-2-yl moiety. The molecular formula is CHNOS, with a molecular weight of 368.47 g/mol. The presence of two sulfur atoms within the thiadiazole ring and the sulfonamide group enhances its potential for hydrogen bonding and hydrophobic interactions, critical for biological activity.
Key Structural Features:
-
1,3,4-Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known to confer metabolic stability and electronic diversity.
-
Diethylsulfamoyl Group: A sulfonamide derivative with ethyl substituents, contributing to lipophilicity and membrane permeability.
-
Benzamide Backbone: Provides rigidity and facilitates π-π stacking interactions with biological targets.
Spectroscopic Characterization
The compound’s structure has been confirmed via 1H NMR spectroscopy, elemental analysis, and thin-layer chromatography (TLC) . The 1H NMR spectrum typically shows resonances for the ethyl groups (δ ~1.2–1.4 ppm for –CHCH), aromatic protons (δ ~7.8–8.1 ppm), and amide NH (δ ~10–11 ppm).
Synthesis and Optimization
Synthetic Pathway
The synthesis involves a multi-step sequence starting from 5-ethyl-1,3,4-thiadiazol-2-amine (1):
-
Acylation Reaction:
-
Purification:
Challenges in Synthesis
-
Steric Hindrance: Bulky substituents on the thiadiazole ring reduce reaction efficiency.
-
Solvent Sensitivity: Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride intermediate.
Biological Activity and Mechanism
Antimicrobial Properties
Pharmacological studies highlight broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as the fungus Candida albicans .
Table 1: Antimicrobial Activity of Selected Thiadiazole Derivatives
| Compound | Inhibition Zone (mm) | MIC (µg/mL) | Target Pathogens |
|---|---|---|---|
| Target Compound | 18–22 | 12.5–25 | S. aureus, E. coli |
| 4-Butoxy-N-{5-[...]benzamide | 25 | 6.25 | Bacillus subtilis |
| Reference (Ciprofloxacin) | 30 | 1.56 | Broad-spectrum |
The target compound exhibits moderate activity compared to derivatives with dual thiadiazole rings (e.g., 4-butoxy-N-{5-[...]benzamide), which show enhanced efficacy due to increased π-stacking and hydrophobic interactions .
Antifungal Activity
Against Candida albicans, the compound demonstrates an MIC of 25 µg/mL, comparable to first-line antifungals like fluconazole (MIC = 2–4 µg/mL) . The diethylsulfamoyl group may disrupt fungal membrane biosynthesis by inhibiting ergosterol synthesis.
Structure-Activity Relationships (SAR)
-
Thiadiazole Substituents:
-
Sulfonamide Functionality:
-
The diethylsulfamoyl group contributes to solubility in polar solvents while maintaining affinity for bacterial enzymes like dihydropteroate synthase (DHPS).
-
-
Benzamide Linkage:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume